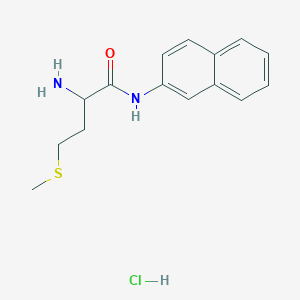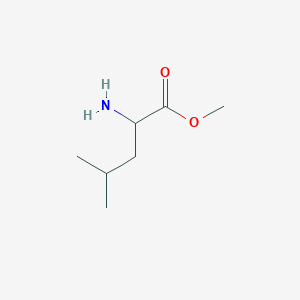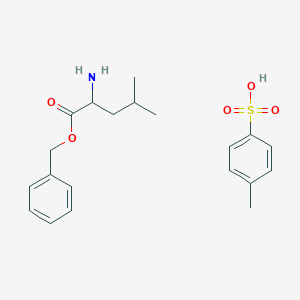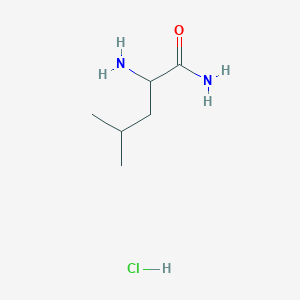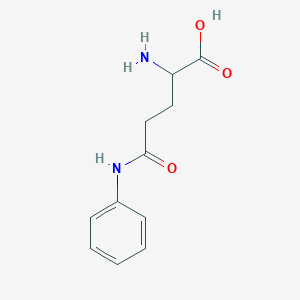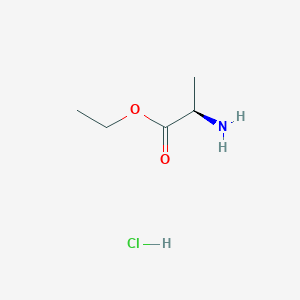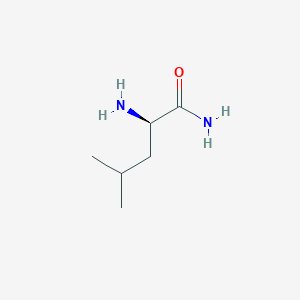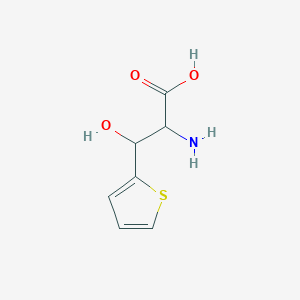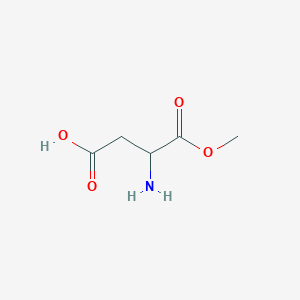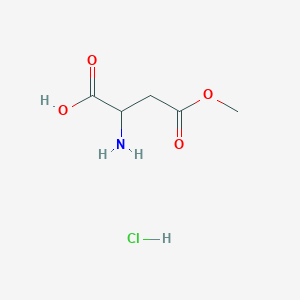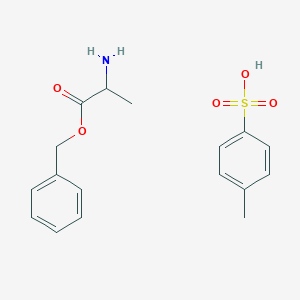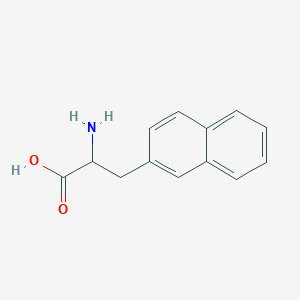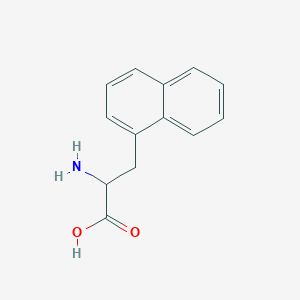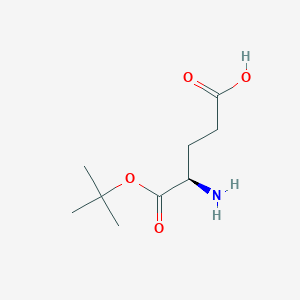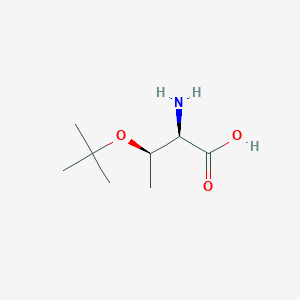
(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid” is a chemical compound with the CAS Number: 119323-52-3 . It has a molecular weight of 175.23 and its IUPAC name is (2R,3R)-2-amino-3-tert-butoxybutanoic acid .
Molecular Structure Analysis
The InChI code of this compound is 1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m1/s1 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学的研究の応用
Food Flavoring and Preservation
(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid and its derivatives are significant in the food industry. Branched aldehydes, which can be derived from amino acids including (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, are crucial for flavor in various food products. The production and degradation of these aldehydes from amino acids influence the formation of flavors in both fermented and non-fermented products. Understanding the generation pathways of these compounds is essential for controlling the formation of desired flavor levels in food products (Smit, Engels, & Smit, 2009).
Nonchromatographic Bioseparation Processes
In recent years, three-phase partitioning (TPP), a nonchromatographic bioseparation technology, has gained attention for the separation and purification of bioactive molecules from natural sources. This technique is applied in food, cosmetics, and medicine. Parameters such as the concentration of ammonium sulfate, content of tert-butanol, pH, and temperature are crucial in the TPP separation process. This method has applications in the separation and purification of proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds. The method is evolving and is expected to have a significant impact on the production and separation of various bioactive molecules (Yan et al., 2018).
Biomass-derived Applications in Drug Synthesis
Levulinic acid (LEV), derived from biomass, is recognized as a key building block chemical. Its derivatives, including those possibly synthesized from (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, are employed in synthesizing a variety of value-added chemicals. LEV and its derivatives have applications in drug synthesis, offering advantages such as reduced costs, cleaner reactions, and versatility in synthesis. They are used in cancer treatment, medical materials, and other medical fields, highlighting the potential of this acid and its derivatives in medicine (Zhang et al., 2021).
Potential in Biomedical Applications
Highly branched polymers based on amino acids, like (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, have received attention for biomedical applications. Due to their origin from natural amino acids, these polymers are biocompatible, biodegradable, and their degradation products are metabolizable. The unique asymmetrical AB2 structure of some amino acids facilitates the formation of branched structures. These polymers, including dendrimers, dendrigrafts, and hyperbranched polymers, have potential applications as delivery vehicles for genes and drugs, and as antiviral compounds. Research predominantly focuses on poly(L-lysine) and to a lesser extent on poly(L-glutamic acid), indicating a broad area of potential applications in non-viral gene delivery vectors and drug delivery systems (Thompson & Scholz, 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
(2R,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJINEMBBQVPGY-PHDIDXHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

